Elevated Boiling Point Reflects Altered Intermolecular Interactions and Facilitates Purification Under Reduced Pressure
The boiling point of 1-(2,2-dimethylcyclopropyl)ethan-1-amine (147–148 °C at 760 mmHg) is substantially higher than that of its closest structural analogs lacking the gem-dimethyl substitution: 1-cyclopropylethanamine (102.6 °C) and 2,2-dimethylcyclopropanamine (76.7 °C), both of which have a molecular weight of 85.15 g/mol versus 113.20 g/mol for the target compound . This 44.4–70.3 °C elevation, combined with a density of 0.996 g/cm³ (vs. ~0.92 g/cm³ for 1-cyclopropylethanamine), provides a wider operational window for fractional distillation and reduces volatility-related losses during solvent removal .
| Evidence Dimension | Boiling point (atmospheric pressure, 760 mmHg) |
|---|---|
| Target Compound Data | 147–148 °C |
| Comparator Or Baseline | 1-Cyclopropylethanamine: 102.6 °C; 2,2-Dimethylcyclopropanamine: 76.7 °C |
| Quantified Difference | Δ = +44.4 °C vs. 1-cyclopropylethanamine; Δ = +70.3 °C vs. 2,2-dimethylcyclopropanamine |
| Conditions | Reported atmospheric pressure boiling points; data from Chemsrc, ChemSpider, and ChemicalBook technical datasheets. |
Why This Matters
Procurement decisions for multi-step synthesis intermediates should account for significantly different distillation parameters, as selecting a lower-boiling analog would alter solvent recovery protocols and may lead to inadvertent product loss during workup.
